Product packaging for 3-(Trimethylsilyl)pyridin-2-ol(Cat. No.:CAS No. 17379-48-5)

3-(Trimethylsilyl)pyridin-2-ol

Cat. No.: B2575230
CAS No.: 17379-48-5
M. Wt: 167.283
InChI Key: CVDXZLSEGNNOIC-UHFFFAOYSA-N
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Description

Direct C-Si Bond Formation on Pyridine Systems

The direct formation of a carbon-silicon bond on a pyridine ring is a cornerstone of synthesizing this compound and its analogs. This approach encompasses several modern synthetic techniques, each with its own set of advantages and specific applications.

Transition Metal-Catalyzed Silylation Approaches

Transition metal catalysis offers a powerful tool for the direct C-H silylation of pyridines. While specific examples leading directly to this compound are not abundant in the literature, the general principles are well-established. Catalysts based on metals like iridium, rhodium, and palladium are commonly employed to activate C-H bonds, enabling their reaction with silylating agents such as hexamethyldisilane (B74624) or triethylsilane. acs.orgacs.org For instance, zinc-catalyzed silylation of pyridine and its derivatives has been shown to yield 3-silylated products. acs.org The regioselectivity of these reactions is often influenced by the electronic and steric properties of the pyridine substrate and the specific ligand environment of the metal catalyst. rsc.org

A rhodium–aluminum complex has been developed for the C2-selective mono-silylation of various pyridines. rsc.org This method highlights the catalyst's control over site-selectivity, which is crucial for synthesizing specifically substituted pyridines. rsc.org Although this particular catalyst directs silylation to the C2 position, modifications in the ligand or reaction conditions could potentially alter the regioselectivity to favor the C3 position.

Catalyst SystemSilylating AgentSubstrateProductYield (%)Reference
Zn(OTf)₂Et₃SiHPyridine3-(Triethylsilyl)pyridine41 acs.org
Rh-Al complexH-SiMe₂PhPyridine2-(Dimethylphenylsilyl)pyridine99 rsc.org

Directed Ortho-Metalation and Subsequent Silylation Strategies

Directed ortho-metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.net In the context of synthesizing this compound, the hydroxyl group (or a protected form) at the 2-position of the pyridine ring can act as a directing group, facilitating metalation at the adjacent C3 position.

The process typically involves treating a 2-pyridone derivative with a strong base, such as an organolithium reagent (e.g., n-butyllithium or LDA), to generate a lithiated intermediate. This intermediate is then quenched with an electrophilic silicon source, like chlorotrimethylsilane (B32843) (TMSCl), to introduce the trimethylsilyl group at the C3 position. The choice of protecting group for the pyridone nitrogen is crucial for the success of this strategy, with bulky silyl ethers or other suitable groups often employed to enhance solubility and prevent side reactions. researchgate.net For example, the use of a bulky di-tert-butyl(isobutyl)silyl (BIBS) group has been shown to direct functionalization to the C5 position, while a p-toluenesulfonyl (Ts) group can direct functionalization to the C3 position. researchgate.netresearchgate.net

Directing GroupBaseElectrophileProductYield (%)Reference
O-Tsn-BuLiTMSCl3,5-dibromo-2-(tosyloxy)pyridine -> 3-bromo-5-trimethylsilyl-2-(tosyloxy)pyridine- researchgate.net

Halogen-Metal Exchange and Regioselective Silylation

The halogen-metal exchange reaction provides an alternative route to a regioselectively metalated pyridine ring, which can then be silylated. This method is particularly useful when direct C-H metalation is not feasible or gives poor regioselectivity. The synthesis starts with a halogenated pyridine precursor, such as 3-bromo-2-hydroxypyridine (B31989) or a protected derivative.

Treatment of the halopyridine with an organolithium reagent at low temperatures leads to a rapid exchange of the halogen atom for a lithium atom. The resulting lithiated species is then reacted with chlorotrimethylsilane to afford the desired this compound. The success of this method relies on the careful control of reaction conditions to prevent side reactions, such as addition to the pyridine ring. Protecting the hydroxyl group is often necessary to avoid interference with the organolithium reagent.

Photochemical Routes to Pyridine Silylation

Photochemical methods represent a modern and increasingly popular approach for the C-H functionalization of heterocycles, including pyridines. These reactions are often carried out under mild conditions and can offer unique regioselectivities compared to traditional thermal methods. Photoredox catalysis, for instance, can be used to generate silyl radicals from hydrosilanes, which then add to the pyridine ring.

While specific examples detailing the photochemical synthesis of this compound are scarce, the general methodology has been applied to a range of pyridine derivatives. acs.orgnih.gov The regioselectivity of photochemical silylation can be influenced by the electronic properties of the pyridine substrate and the nature of the photocatalyst and silylating agent used. nih.gov

Synthesis via Functional Group Interconversion of Silylated Pyridines

An alternative strategy for the synthesis of this compound involves the preparation of a silylated pyridine precursor followed by the introduction or modification of the hydroxyl group at the 2-position.

Conversion from Halogenated Pyridine Precursors to Silylated Products

This approach begins with a dihalogenated pyridine, for example, 2,3-dichloropyridine (B146566) or 2-bromo-3-chloropyridine. One of the halogen atoms can be selectively replaced by a trimethylsilyl group through a halogen-metal exchange followed by quenching with chlorotrimethylsilane. The remaining halogen at the 2-position can then be converted into a hydroxyl group.

This conversion can be achieved through various methods, such as nucleophilic substitution with a hydroxide (B78521) source or through a metal-catalyzed hydroxylation reaction. The choice of reaction conditions is critical to ensure that the trimethylsilyl group remains intact during the functional group interconversion. This multi-step approach offers a high degree of control over the substitution pattern of the final product. A related compound, 3-(trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate (B1224126), is commercially available and serves as a precursor for pyridyne formation, which could potentially be trapped with a water equivalent to yield the desired product. sigmaaldrich.com

Multicomponent and Cascade Reactions Yielding Silylated Pyridine Frameworks

Multicomponent reactions (MCRs) and cascade reactions provide an efficient and atom-economical pathway to complex molecular scaffolds like silylated pyridines from simple precursors in a single operation. rsc.orgdovepress.com These strategies avoid the isolation of intermediates, thereby saving time and resources.

Cascade Silylation of Pyridines

A notable example is the zinc-catalyzed dehydrogenative silylation of pyridines, which proceeds through a complex cascade mechanism. acs.orgnsf.govnih.gov This reaction yields 3-silylated and 3,5-disilylated pyridines. The proposed mechanism involves a series of steps including hydrosilylation and retrohydrosilylation. acs.orgnsf.gov

The reaction between pyridine and triethylsilane, catalyzed by zinc triflate (Zn(OTf)₂), illustrates this process. The mechanism is believed to start with the formation of an N-silyl-1,4-dihydropyridine intermediate, which then undergoes further silylation and subsequent retrohydrosilylation to yield the final 3-(triethylsilyl)pyridine product. nsf.gov

Table 1: Zinc-Catalyzed Cascade Silylation of Pyridine acs.orgnsf.gov
SubstrateSilylating AgentCatalystConditionsProduct(s)Yield
PyridineEt₃SiHZn(OTf)₂ (16 mol%)180 °C, 1 h3-(Triethylsilyl)pyridine, 3,5-Bis(triethylsilyl)pyridine41% (combined)
3-PicolineEt₃SiHZn(OTf)₂ (16 mol%)180 °C, 2 h5-(Triethylsilyl)-3-methylpyridine26%

Another powerful cascade strategy is the borane-catalyzed silylative reduction of pyridines. acs.org Catalyzed by tris(pentafluorophenyl)borane, B(C₆F₅)₃, this reaction leads to the formation of structurally diverse silylated azacyclic compounds with sp³ C-Si bonds positioned beta to the nitrogen atom. acs.org The cascade is initiated by either 1,2- or 1,4-hydrosilylation, depending on the pyridine's substitution pattern, followed by further selective hydrosilylation of the resulting enamine intermediates. acs.org

Multicomponent Reactions (MCRs)

MCRs construct the pyridine ring from several building blocks in one pot. Silylating agents can be incorporated as one of the components or used as reagents to facilitate the reaction. For example, trimethylsilyl trifluoromethanesulfonate (TMSOTf) can induce the cyclocondensation of β-ketoenamides to form 4-hydroxypyridines. beilstein-journals.org This process involves the formation of a disilylated intermediate that undergoes a 6π-electrocyclization, followed by the elimination of trimethylsilanol (B90980) to yield the pyridine core. beilstein-journals.org

Similarly, trimethylsilyl cyanide (TMSCN) is a versatile component in MCRs for synthesizing nitrogen-containing heterocycles. rsc.orgresearchgate.net In one example, a three-component reaction between a 2-aminopyridine, an aldehyde, and TMSCN, catalyzed by scandium triflate, yields 3-aminoimidazo[1,2-a]pyridines. researchgate.net Although this does not produce a simple silylpyridine, it highlights the utility of silyl reagents in constructing complex pyridine-based frameworks through multicomponent strategies.

Table 2: Examples of Multicomponent Reactions Involving Silyl Reagents beilstein-journals.orgresearchgate.net
Reaction TypeComponentsSilyl Reagent/PromoterKey Intermediate/StepProduct Type
[3+2+1] CyclocondensationLithiated alkoxyallene, Nitrile, Carboxylic acidTMSOTf6π-electrocyclization of a disilylated intermediate4-Hydroxypyridines
Formal Three-Component Reaction2-Aminopyridine, Aldehyde, Cyanide sourceTMSCNFormation of imidazo[1,2-a]pyridine (B132010) ring3-Aminoimidazo[1,2-a]pyridines

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NOSi B2575230 3-(Trimethylsilyl)pyridin-2-ol CAS No. 17379-48-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-trimethylsilyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOSi/c1-11(2,3)7-5-4-6-9-8(7)10/h4-6H,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDXZLSEGNNOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Synthetic Transformations of 3 Trimethylsilyl Pyridin 2 Ol

Reactions at the Pyridine (B92270) Ring System

Cycloaddition Reactions Initiated by Pyridyne Precursors

The transformation of 3-(trimethylsilyl)pyridin-2-ol into a reactive pyridyne intermediate opens a pathway to complex fused-ring systems through cycloaddition reactions. This is typically achieved by first converting the hydroxyl group into a better leaving group, such as a trifluoromethanesulfonate (B1224126) (triflate). The resulting compound, 3-(trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate, serves as a stable and accessible precursor to the highly reactive 2,3-pyridyne. sigmaaldrich.com

The generation of the pyridyne is initiated under mild conditions using a fluoride (B91410) source, such as cesium fluoride (CsF) or potassium fluoride (KF) with a crown ether. The fluoride ion attacks the silicon atom of the trimethylsilyl (B98337) (TMS) group, leading to a cascade of events that eliminates both the TMS group and the adjacent triflate group, forming the transient 2,3-pyridyne intermediate. sigmaaldrich.comsci-hub.se This method, often referred to as the Kobayashi method for generating arynes and hetarynes, is widely employed due to its efficiency and the mild conditions required. sci-hub.se

Once generated, these pyridynes are powerful dienophiles and dipolarophiles. They readily engage in cycloaddition reactions with a variety of trapping agents. sigmaaldrich.com For instance, they can react with dienes or azides to furnish cycloadducts that feature an indole (B1671886) motif, providing a streamlined route to this important heterocyclic core. sigmaaldrich.com The regioselectivity of these additions can often be controlled by substituents on the pyridyne or the trapping agent. nih.gov

PrecursorActivating AgentIntermediateTrapping AgentProduct Type
3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonateFluoride source (e.g., CsF)2,3-PyridyneDienes, AzidesFused heterocycles (e.g., Indole derivatives)

This table summarizes the cycloaddition pathway starting from the triflate of this compound.

Hydrogenation of the Pyridine Ring System

The saturation of the pyridine ring in silylated pyridines to yield the corresponding piperidine (B6355638) derivatives is a valuable transformation for accessing C(sp³)-rich cyclic molecules. The hydrogenation of this compound, or its tautomeric pyridone form, can be accomplished using heterogeneous catalysts under a hydrogen atmosphere. rsc.orgrsc.org

Rhodium on carbon (Rh/C) has been demonstrated as an effective catalyst for the hydrogenation of substituted pyridines, including those bearing silyl (B83357) groups. rsc.orgrsc.org The reaction typically requires elevated pressures of hydrogen gas and is conducted in a protic solvent like ethanol. rsc.org The conditions must be carefully optimized, as some catalysts like Palladium on carbon (Pd/C) may require higher temperatures and catalyst loadings for pyridine hydrogenation. rsc.org

A potential challenge during the hydrogenation of silylated heterocycles is the risk of desilylation, where the trimethylsilyl group is cleaved from the ring. rsc.org The choice of catalyst, solvent, and reaction conditions can influence the ratio of the desired silylated piperidine to the desilylated byproduct. rsc.org

Substrate TypeCatalystReagentTypical ProductPotential Byproduct
Silylated Pyridine5% Rh/CH₂ (g)Silylated PiperidineDesilylated Piperidine
Silylated Pyridine10% Pd/CH₂ (g)Silylated Piperidine (often requires harsher conditions)Desilylated Piperidine

This table outlines common catalytic systems for the hydrogenation of silylated pyridines.

Tautomeric Equilibrium and Its Influence on Reactivity

Pyridone-Pyridinol Tautomerism in this compound

Like its parent compound, 2-hydroxypyridine (B17775), this compound exists as a mixture of two tautomeric forms: the pyridin-2-ol (hydroxy) form and the pyridin-2(1H)-one (pyridone) form. wayne.eduresearchgate.net This prototropic tautomerism involves the migration of a proton between the oxygen and nitrogen atoms of the amide/imidate functional group.

In the gas phase and in non-polar solvents, the equilibrium for the parent 2-hydroxypyridine system slightly favors the pyridone tautomer. wayne.edu The position of this equilibrium is sensitive to the solvent, temperature, and the electronic nature of substituents on the ring. chim.itnih.gov The presence of the electron-donating trimethylsilyl group at the 3-position is expected to influence the electron density of the ring and thereby the relative stability of the two tautomers, though the pyridone form generally remains a significant, if not the major, species in most media.

Tautomeric equilibrium of this compound, showing the pyridinol form on the left and the pyridone form on the right.
Figure 1: The tautomeric equilibrium between this compound (left) and 3-(trimethylsilyl)pyridin-2(1H)-one (right).

Impact of Tautomerism on Reaction Pathways and Product Selectivity

The existence of the tautomeric equilibrium means that this compound is an ambident nucleophile, capable of reacting at either the exocyclic oxygen atom (from the pyridinol form) or the ring nitrogen atom (from the pyridone form). researchgate.net This duality has a profound impact on its reactivity, particularly in alkylation and acylation reactions, where the choice of reagents and conditions can direct the reaction to one site over the other, leading to different product isomers.

For example, in reactions with electrophiles like alkyl halides or acyl chlorides, two distinct products can be formed: an O-substituted pyridin-2-yloxy derivative or an N-substituted pyridin-2-one derivative. researchgate.net The selectivity of these reactions (N- vs. O-attack) is governed by several factors, including the hardness or softness of the electrophile (HSAB theory), the solvent, the nature of the base used for deprotonation, and the counter-ion. researchgate.net Generally, reactions under kinetic control may favor one isomer, while thermodynamically controlled conditions might favor the other, more stable isomer. This selective functionalization is critical for employing this compound as a versatile building block in organic synthesis.

Mechanistic Investigations of Reactions Involving 3 Trimethylsilyl Pyridin 2 Ol

Elucidation of Reaction Mechanisms in Silylation Methodologies

Silylation, the introduction of a silyl (B83357) group onto a molecule, is a cornerstone of modern organic chemistry, often employed for protection of functional groups or to activate a molecule for subsequent reactions. The mechanisms of these reactions, particularly those involving organometallic reagents and transition metal catalysis, are of significant interest.

Organolithium reagents are powerful tools in organic synthesis, capable of deprotonating even weakly acidic protons to form carbanions. masterorganicchemistry.com In the context of pyridin-2-ol chemistry, organolithium reagents can facilitate silylation by deprotonating the hydroxyl group, generating a lithium pyridin-2-olate. This intermediate is highly nucleophilic and readily reacts with a silylating agent, such as trimethylsilyl (B98337) chloride, to form the O-silylated product.

The general mechanism for the formation of organolithium reagents involves the reduction of an alkyl halide with lithium metal. masterorganicchemistry.com These reagents exist as aggregates in solution, and their reactivity can be influenced by the solvent and the presence of coordinating ligands. nih.gov While the primary role of organolithium reagents in the silylation of pyridin-2-ols is as a strong base, their structural complexity and aggregation behavior can influence reaction kinetics and selectivity. researchgate.netkvmwai.edu.in

A proposed three-component reaction mechanism involves the reaction of a nitrile with a lithiated alkoxyallene to form an allenyl-substituted imine. beilstein-journals.org Subsequent treatment with an acid can lead to the formation of β-ketoenamides and pyridin-4-ol derivatives. beilstein-journals.org This highlights the versatility of organolithium intermediates in constructing complex heterocyclic systems.

Transition metal-catalyzed silylation reactions offer an efficient and selective means of forming carbon-silicon bonds. d-nb.inforesearchgate.net Understanding the transition states in these reactions is key to controlling their outcomes.

Rhodium-Catalyzed Silylation: Rhodium complexes have been shown to catalyze the C-H silylation of pyridines. rsc.org A plausible mechanism involves the reduction of a rhodium precursor to generate an active rhodium complex with an aluminyl ligand. This complex can then undergo oxidative addition to a C-H bond of the pyridine (B92270) ring, followed by reductive elimination to afford the silylated pyridine. rsc.org The site-selectivity of these reactions is often dictated by the steric and electronic properties of the pyridine substrate and the ligands on the rhodium catalyst. rsc.orgescholarship.org

Cobalt-Catalyzed Dehydrogenative Silylation: Cobalt complexes can catalyze the dehydrogenative silylation of olefins to produce allylsilanes. acs.org Mechanistic studies suggest the formation of a cobalt silyl intermediate, which then undergoes insertion of the alkene. Subsequent β-hydrogen elimination from the carbon atom distal to the silyl group leads to the formation of the allylsilane product. acs.org

Manganese-Catalyzed Dehydrogenative Silylation: Manganese(I) complexes can also catalyze the dehydrogenative silylation of terminal alkenes. nih.gov The catalytic cycle is initiated by the formation of an active Mn(I) silyl catalyst. The reaction can proceed through two parallel pathways: an acceptorless pathway involving the release of dihydrogen and a pathway that uses an alkene as a sacrificial hydrogen acceptor. nih.gov

Computational Studies: Density Functional Theory (DFT) calculations are a powerful tool for investigating transition states. For example, in the rhodium-catalyzed silylation of C-H bonds, DFT calculations have shown that the selectivity for the formation of a six-membered oxasilolane with a specific ligand is due to a high barrier for reductive elimination from a different metallacycle. escholarship.org

Mechanistic Aspects of Silyl Group Transformations

The trimethylsilyl group in 3-(trimethylsilyl)pyridin-2-ol is not merely a protecting group; it can be strategically transformed or removed to enable further functionalization.

Desilylation, the removal of a silyl group, is a common transformation in organic synthesis. The mechanism of desilylation depends on the reaction conditions, particularly whether they are acidic or basic.

Fluoride-Mediated Desilylation: Fluoride (B91410) ions have a high affinity for silicon, making fluoride-based reagents, such as tetrabutylammonium (B224687) fluoride (TBAF), highly effective for cleaving silicon-oxygen and silicon-carbon bonds. chem-station.comthieme-connect.de The driving force for this reaction is the formation of the strong Si-F bond. chem-station.com The mechanism proceeds through a pentacoordinate silicon intermediate. chem-station.com The rate of cleavage can be influenced by the steric bulk of the silyl group and the nature of the substrate.

Acid-Catalyzed Desilylation: Under acidic conditions, the desilylation of silyl ethers also proceeds through a pentacoordinate intermediate. chem-station.com The reaction is initiated by protonation of the oxygen atom, making the silicon more electrophilic and susceptible to nucleophilic attack by water or an alcohol. The relative stability of silyl ethers to acidic conditions varies, with bulkier silyl groups generally being more stable. chem-station.com

Base-Catalyzed Desilylation: Strong bases can also effect desilylation, particularly of terminal alkynyl trimethylsilyl groups. organic-chemistry.org For instance, 1,8-diazabicycloundec-7-ene (DBU) can selectively remove the TMS group from terminal alkynes in the presence of other silyl ethers. organic-chemistry.org

Catalytic Desilylation: Potassium trimethylsilanolate (KOTMS) has been shown to catalyze the cleavage of various organosilanes under mild conditions. organic-chemistry.org This method exhibits good functional group compatibility. organic-chemistry.org

The carbon-silicon bond in silyl-pyridines can be activated for cross-coupling reactions, providing a powerful method for C-C bond formation.

Transition Metal-Catalyzed Cross-Coupling: A primary mode of C-Si bond activation involves the oxidative addition of a transition metal, such as palladium, into the C-Si bond. d-nb.infonih.gov This forms an organometallic intermediate that can then participate in various coupling reactions. Another mechanism involves the generation of a hypervalent silicon species, which facilitates transmetalation to a transition metal center. d-nb.infonih.gov

The development of catalytic C-Si bond cleavage is a significant area of research, as it offers a retrosynthetic advantage in the synthesis of complex organosilicon compounds. d-nb.infonih.gov While the activation of strained C-Si bonds in small rings is well-established, the cleavage of unstrained C(sp³)–Si bonds remains a challenge. d-nb.infonih.gov Recent advances have shown that palladium can catalyze the sila-spirocyclization, where a Pd-C(sp³) species inserts into a C(sp³)–Si bond. d-nb.infonih.gov

Silyl-Heck and Related Reactions: The silyl-Heck reaction is a type of cross-coupling reaction that involves the coupling of a silyl electrophile. researchgate.netsioc-journal.cn Recent progress in this area includes the development of multicomponent coupling reactions and radical silylation. sioc-journal.cn

Mechanistic Studies of Pyridin-2-ol Functionalizations

Beyond reactions at the silyl group, the pyridine ring itself is a platform for various functionalization reactions.

C-H Functionalization: Direct C-H functionalization of pyridines is a highly sought-after transformation. scispace.comacs.org Mechanistic insights into these reactions are crucial for controlling regioselectivity. For instance, light-mediated C-H functionalization of 2-phenylpyridines has been studied, with mechanisms involving maleimides, rhodium catalysis, and photoredox reactions being investigated. scispace.com

Functionalization via Phosphonium Salts: Pyridines can be functionalized at the 4-position by converting them into C-PPh₃⁺ groups, which can then be displaced by various nucleophiles to form C-O, C-C, C-N, and C-S bonds. acs.org

Alkylation Reactions: The direct alkylation of substituted 2-acetylpyridines with organozinc reagents has been reported. mdpi.comresearchgate.net These reactions can proceed without a catalyst and provide a route to novel pyridine-containing alcohols. mdpi.comresearchgate.net

Diversity-Oriented Synthesis: The Catellani reaction, a palladium/norbornene cooperative catalysis, has been utilized for the diversity-oriented synthesis of highly substituted 2-pyridones. nih.gov This strategy allows for the ortho/ipso dual-functionalization of aryl halides, providing rapid access to libraries of aromatic compounds. nih.gov

Photochemical Rearrangement Mechanisms in Hydroxylation

The introduction of a hydroxyl group onto a pyridine ring via photochemical means is a synthetically valuable transformation. While direct C-H hydroxylation is often difficult, a well-established strategy proceeds through the photochemical rearrangement of pyridine N-oxides. For this compound, a plausible mechanistic pathway for hydroxylation would involve the initial formation of its corresponding N-oxide, followed by a sequence of photochemical isomerizations.

Research on pyridine N-oxides has illuminated a general mechanism that can be applied to understand this process. acs.org The reaction is initiated by irradiating the pyridine N-oxide with ultraviolet light, typically at a wavelength of 254 nm, which promotes the molecule to an excited state. acs.org This excited state is unstable and undergoes a series of rearrangements.

A plausible mechanism, based on studies of various pyridine N-oxides, is outlined below:

Excitation and Oxaziridine (B8769555) Formation : Upon UV irradiation, the pyridine N-oxide is excited, leading to the formation of a highly strained oxaziridine intermediate through valence isomerization. acs.org

N-O Bond Homolysis : The oxaziridine intermediate, still under photochemical conditions, undergoes homolytic cleavage of the weak N-O bond. This step generates a diradical intermediate. acs.org

Epoxide Formation : Subsequent radical recombination of the diradical species leads to the formation of a dearomatized and highly strained bicyclic epoxide intermediate. acs.org

Electrocyclic Ring Expansion : This epoxide can then rearrange to a 1,3-oxazepine intermediate. This transformation is proposed to occur via a reversible 6π electrocyclic ring expansion, a process analogous to the well-known norcaradiene-cycloheptatriene rearrangement. acs.org

Rearomatization : Finally, treatment with acid or further thermal/photochemical reaction of the 1,3-oxazepine intermediate facilitates ring-opening and subsequent tautomerization to furnish the C3-hydroxylated pyridine product, achieving a formal "oxygen walk" from the nitrogen to the C3 position of the pyridine ring. acs.org

The presence of the trimethylsilyl group at the 3-position and the hydroxyl group at the 2-position would influence the stability of the intermediates and potentially the regioselectivity of the rearrangement, although the fundamental steps are expected to follow this general pathway.

Table 1: Proposed Intermediates in the Photochemical Hydroxylation of Pyridine N-Oxides

Intermediate NameStructure DescriptionRole in Mechanism
OxaziridineA three-membered ring containing oxygen, nitrogen, and carbon.Formed from the initial photochemical valence isomerization of the pyridine N-oxide. acs.org
Diradical IntermediateAn open-ring species with radical character on the oxygen and a nitrogen-centered radical.Generated via homolytic cleavage of the N-O bond in the oxaziridine. acs.org
Bicyclic EpoxideA dearomatized, strained bicyclic system containing an epoxide ring.Formed by the recombination of the diradical intermediate. acs.org
1,3-OxazepineA seven-membered heterocyclic ring containing oxygen and nitrogen.Results from the electrocyclic ring expansion of the bicyclic epoxide intermediate. acs.org

Intramolecular Cyclization Pathways of Derived Intermediates

While this compound does not possess a suitable chain for direct intramolecular cyclization, it serves as a versatile scaffold for the synthesis of derivatives that can undergo such reactions. By chemically modifying the parent compound to introduce a reactive tether—for instance, an unsaturated alkyl chain—a variety of intramolecular cyclization pathways can be accessed. These reactions are powerful tools for constructing complex polycyclic and heterocyclic systems. Mechanistic studies have revealed that these cyclizations can often be achieved through transition metal catalysis or radical-mediated pathways.

Transition Metal-Catalyzed Intramolecular Cyclization

Intermediates derived from this compound, particularly those bearing 1,5- or 1,6-diene moieties, are prime candidates for transition metal-catalyzed intramolecular cyclization. Ruthenium and rhodium complexes have proven to be particularly effective catalysts for this type of transformation. sci-hub.se The mechanism generally involves the coordination of the pyridine nitrogen to the metal center, which directs the subsequent steps.

A general catalytic cycle for the cyclization of a pyridine derivative with a tethered diene is as follows:

Coordination : The sp² nitrogen of the pyridine ring coordinates to the transition metal complex (e.g., a rhodium(I) species). sci-hub.se

C-H Activation : The metal center then mediates the cleavage of a C-H bond on the tether, often at an allylic or vinylic position, to form a metallacyclic intermediate.

Olefin Insertion : The coordinated metal center facilitates the insertion of one of the double bonds of the diene into the metal-carbon or metal-hydride bond.

Reductive Elimination : The final step is the reductive elimination of the metal, which closes the ring and regenerates the active catalyst, releasing the cyclized product. sci-hub.se

This pathway provides a highly regio- and stereospecific method for constructing five- or six-membered carbocycles fused to the pyridine core. sci-hub.se

Radical-Mediated Intramolecular Cyclization

An alternative approach to cyclization involves the use of radical intermediates. This method is advantageous due to its tolerance of various functional groups and its ability to proceed under mild conditions. For a derivative of this compound bearing an unsaturated side chain, a radical can be generated at a specific position on the chain, typically using a radical initiator (e.g., AIBN) or through photoredox catalysis.

The general mechanism for a radical cyclization involves:

Radical Generation : A radical is formed on the side chain of the pyridine derivative.

Intramolecular Attack : The generated radical attacks the pyridine ring in an intramolecular fashion. The regioselectivity of this attack is governed by the stability of the resulting radical adduct.

Rearomatization : The resulting radical adduct undergoes a subsequent step, such as hydrogen atom abstraction or oxidation followed by deprotonation, to restore the aromaticity of the pyridine ring and yield the final cyclized product. mdpi.com

This type of cyclization is a powerful strategy for synthesizing fused heterocyclic systems, and the specific outcomes can be controlled by the choice of substrate, initiator, and reaction conditions. mdpi.com

Table 2: Comparison of Intramolecular Cyclization Strategies

FeatureTransition Metal-Catalyzed CyclizationRadical-Mediated Cyclization
Activation Method Coordination to a transition metal (e.g., Rh, Ru) followed by C-H activation. sci-hub.seGeneration of a radical using chemical initiators (e.g., AIBN), heat, or light. mdpi.com
Key Intermediates Metallacyclic species. sci-hub.seCarbon-centered radicals, radical adducts. mdpi.com
Directing Group Pyridine nitrogen atom. sci-hub.seNot strictly required; reactivity is governed by radical stability and proximity.
Control High levels of stereochemical and regiochemical control are often possible. sci-hub.seRegioselectivity is governed by Baldwin's rules and the stability of intermediates.
Bond Formed Typically a carbon-carbon bond.Typically a carbon-carbon bond.

Theoretical and Computational Studies on 3 Trimethylsilyl Pyridin 2 Ol

Electronic Structure and Bonding Analysis of the Compound

The electronic nature of 3-(trimethylsilyl)pyridin-2-ol is governed by the interplay of the pyridine (B92270) ring, the hydroxyl group, and the trimethylsilyl (B98337) substituent. The trimethylsilyl group, typically considered a weak σ-donor and a potential π-acceptor through d-orbital participation, influences the electron density distribution within the aromatic system. rsc.org Computational methods such as Natural Bond Orbital (NBO) analysis can provide a detailed picture of the bonding and electronic structure. NBO analysis on related silyl-substituted heterocyclic systems has shown that the silicon-carbon bond is significantly polarized. rsc.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the chemical stability and reactivity of the molecule. For substituted pyridinols, the positions and energies of these frontier orbitals are influenced by the nature and position of the substituents. nih.gov In this compound, the electron-donating hydroxyl group and the trimethylsilyl group are expected to raise the energy of the HOMO and influence the LUMO energy, thereby affecting the molecule's susceptibility to electrophilic and nucleophilic attack.

Table 1: Illustrative Calculated Electronic Properties of this compound

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.2 eVRelates to the ability to donate electrons.
LUMO Energy-1.5 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap4.7 eVIndicator of chemical stability and reactivity. nih.gov
Dipole Moment2.8 DInfluences solubility and intermolecular interactions.

Note: The values in this table are illustrative and would require specific DFT calculations for precise determination.

Computational Modeling of Reactivity and Selectivity Profiles

Computational modeling is a powerful tool for predicting the reactivity and regioselectivity of chemical reactions. For this compound, electrophilic aromatic substitution is a key reaction class to consider. The position of substitution on the pyridine ring is directed by the combined electronic and steric effects of the existing substituents. DFT-based methods can be used to calculate the relative stabilities of the sigma-complex intermediates for electrophilic attack at different positions on the ring, thereby predicting the most likely site of reaction. diva-portal.orgnih.gov

The trimethylsilyl group can act as a bulky directing group, potentially favoring substitution at less sterically hindered positions. Furthermore, the hydroxyl group at the 2-position strongly activates the ring towards electrophilic attack, particularly at the para-position (C5). Computational models can quantify these directing effects and predict the major product of a given reaction. Such models have been successfully applied to predict the regioselectivity of halogenations and nitrations of various heterocyclic substrates. diva-portal.orgnih.gov

Table 2: Illustrative Predicted Regioselectivity for Electrophilic Bromination

Position of SubstitutionRelative Energy of Sigma Complex (kcal/mol)Predicted Product Ratio (%)
C4+2.55
C50.090
C6+3.05

Note: The values in this table are illustrative and based on the expected directing effects. Actual values would be determined through computational analysis.

Prediction of Tautomeric Preferences and Energetic Landscapes

An intriguing aspect of 2-hydroxypyridines is their ability to exist in equilibrium with their 2-pyridone tautomer. This tautomerism has been extensively studied for the parent compound, where the equilibrium is sensitive to the solvent and the physical state. mdpi.comwuxibiology.com In the gas phase, 2-hydroxypyridine (B17775) is generally favored, while the 2-pyridone form is more stable in polar solvents and in the solid state. nih.govmdpi.com

The presence of the trimethylsilyl group at the 3-position is expected to influence this tautomeric equilibrium. Computational studies can predict the relative thermodynamic stabilities of the two tautomers, this compound and 3-(trimethylsilyl)pyridin-2(1H)-one, by calculating their ground-state energies. The transition state connecting the two tautomers can also be located, providing the activation energy for the tautomerization process. mdpi.com The bulky trimethylsilyl group may sterically disfavor the pyridone form, thus shifting the equilibrium towards the pyridinol form, although electronic effects will also play a crucial role. sci-hub.se

Table 3: Illustrative Calculated Tautomeric Equilibrium Data

TautomerRelative Gibbs Free Energy (kcal/mol)Predicted Equilibrium Constant (Keq)
This compound0.01
3-(Trimethylsilyl)pyridin-2(1H)-one+1.20.14

Note: These values are for illustrative purposes in a hypothetical non-polar solvent and would need to be calculated for specific conditions.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a versatile computational method widely used to investigate the mechanisms of chemical reactions. researchgate.netacs.org For reactions involving this compound, DFT calculations can provide detailed insights into the reaction pathways. By mapping the potential energy surface, intermediates and transition states can be identified, and the corresponding activation energies can be calculated. acs.org This allows for a step-by-step understanding of how reactants are converted into products.

For instance, in a palladium-catalyzed cross-coupling reaction, DFT can be used to model the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov This level of detail is invaluable for optimizing reaction conditions and for the rational design of new catalysts and reactions. rsc.org DFT calculations have been successfully employed to understand the mechanisms of various reactions involving pyridines and silylated compounds, providing clarity on the roles of catalysts and the factors controlling selectivity. acs.orgacs.org

Applications in Advanced Organic Synthesis and Building Block Chemistry

Role as a Versatile Building Block for Complex Molecule Synthesis

3-(Trimethylsilyl)pyridin-2-ol serves as a multifaceted building block, offering multiple reaction sites for the strategic assembly of complex molecules. The trimethylsilyl (B98337) (TMS) group can act as a removable directing group, a placeholder for subsequent functionalization, or a participant in various cross-coupling reactions. The pyridinol ring itself provides a robust heterocyclic core that can be further elaborated.

The reactivity of the individual components of this compound allows for a modular approach to complex molecule synthesis. For instance, the TMS group can be readily replaced by other functionalities, such as halogens, which then serve as handles for transition metal-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. This versatility is crucial for the convergent synthesis of intricate molecular targets. The pyridinol moiety can undergo O-alkylation, O-acylation, or be converted to a pyridone tautomer, each offering distinct pathways for molecular elaboration.

The strategic placement of the TMS group at the 3-position of the pyridin-2-ol ring influences the regioselectivity of subsequent reactions, making it a powerful tool for chemists to control the outcome of their synthetic sequences. This controlled reactivity is a hallmark of a versatile building block in the synthesis of complex natural products and pharmaceutically active compounds.

Precursor for Diverse Heterocyclic Systems

The inherent reactivity of this compound makes it an attractive precursor for the synthesis of a variety of other heterocyclic systems. Notably, it can be employed in the construction of indole (B1671886) and pyrrolidine (B122466) motifs, which are prevalent in numerous biologically active compounds.

While direct evidence for the use of this compound in indole synthesis via pyridyne intermediates is not extensively documented, the principles of aryne chemistry provide a strong basis for its potential in this area. The generation of a pyridyne intermediate from a suitably functionalized pyridine (B92270) derivative is a known strategy for the construction of fused heterocyclic systems. organic-chemistry.org The trimethylsilyl group in this compound can facilitate the formation of a pyridyne intermediate.

The general strategy involves the conversion of the hydroxyl group of the pyridinol to a good leaving group, such as a triflate. Treatment of the resulting 3-(trimethylsilyl)pyridin-2-yl triflate with a fluoride (B91410) source can then induce elimination of the trimethylsilyl group and the triflate, generating a highly reactive 2,3-pyridyne intermediate. This pyridyne can then undergo a [4+2] cycloaddition reaction with a suitable diene, or be trapped by a nucleophile, to construct the indole scaffold. For example, reaction with an enamine or a related species could lead to the formation of the pyrrole (B145914) ring fused to the original pyridine framework, yielding an indole derivative. The Larock indole synthesis, which involves the palladium-catalyzed annulation of internal alkynes with o-iodoanilines, demonstrates a related approach to forming 2,3-disubstituted indoles. orgsyn.org

Recent advances in synthetic methodology have demonstrated the feasibility of converting pyridines into pyrrolidine derivatives through ring contraction reactions. A notable example is the photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives. osaka-u.ac.jpnih.gov This methodology has been shown to have a broad substrate scope and high functional group compatibility. osaka-u.ac.jpnih.gov

This transformation proceeds via the formation of a 2-silyl-1,2-dihydropyridine intermediate, which then undergoes a photo-induced 1,2-silyl migration to form a 3-silylazomethine ylide. A subsequent thermally allowed disrotatory ring-closing reaction of this ylide furnishes the pyrrolidine skeleton. osaka-u.ac.jp Given the presence of the trimethylsilyl group in this compound, it is conceivable that this compound could be a suitable substrate for such a ring contraction methodology, providing a novel entry into functionalized pyrrolidine derivatives. Other ring contraction methods, such as those involving the extrusion of nitrogen from a pyrrolidine ring to form a cyclobutane, have also been reported, highlighting the diverse possibilities for skeletal rearrangement. acs.orgrsc.org

Intermediate in the Synthesis of Functionally Diverse Organic Compounds

The ability to selectively functionalize this compound at multiple positions makes it a valuable intermediate in the synthesis of a wide array of organic compounds. The trimethylsilyl group can be readily converted to other functional groups, such as halides or boronic esters, which are amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. chim.itnih.gov These reactions allow for the introduction of aryl, heteroaryl, and alkynyl substituents at the 3-position of the pyridine ring.

For instance, a Sonogashira cross-coupling reaction of a halogenated derivative of this compound with a terminal alkyne can be used to synthesize various alkynyl-substituted pyridinols. mdpi.com Similarly, Suzuki coupling with boronic acids can introduce a range of aryl and heteroaryl groups. The pyridinol hydroxyl group can also be transformed into a nonaflate, which is an excellent leaving group for palladium-catalyzed reactions. chim.it This allows for further functionalization at the 2-position of the pyridine ring. The combination of these transformations provides access to a vast chemical space of polysubstituted pyridine derivatives from a single, readily available starting material.

Reaction Type Reagents Product Type Reference
Sonogashira CouplingTerminal Alkyne, Pd Catalyst, Cu Co-catalyst, BaseAlkynyl-substituted Pyridinols mdpi.com
Suzuki CouplingBoronic Acid, Pd Catalyst, BaseAryl/Heteroaryl-substituted Pyridinols chim.it
Nonaflate FormationNonafluorobutanesulfonyl Fluoride, BasePyridin-2-yl Nonaflates chim.it

Contributions to Stereoselective Synthesis through Chiral Derivatization

While specific examples of the chiral derivatization of this compound for stereoselective synthesis are not prevalent in the literature, the principles of asymmetric synthesis suggest several potential applications. The pyridinol moiety can be derivatized with a chiral auxiliary, which can then direct the stereochemical outcome of subsequent reactions. bath.ac.uksfu.caresearchgate.net

For example, esterification or etherification of the hydroxyl group with a chiral alcohol or acid could introduce a stereogenic center. This chiral auxiliary could then influence the facial selectivity of reactions on the pyridine ring or at a substituent. Alternatively, the nitrogen atom of the pyridine ring could be quaternized with a chiral alkyl halide to form a chiral pyridinium (B92312) salt, which could act as a chiral phase-transfer catalyst or a chiral Lewis acid after complexation with a metal.

Structure Activity Relationships and Analogues of 3 Trimethylsilyl Pyridin 2 Ol

Structural Modifications at the Trimethylsilyl (B98337) Moiety

The trimethylsilyl (TMS) group in 3-(trimethylsilyl)pyridin-2-ol serves as a versatile handle for synthetic modifications. Its strategic replacement with other silyl (B83357) groups or the introduction of different silicon-containing functionalities can significantly alter the compound's reactivity and stability.

Exploration of Alternative Silyl Protecting Groups

The trimethylsilyl group is a common protecting group for hydroxyl functionalities, introduced using reagents like hexamethyldisilazane (B44280) (HMDS) or chlorotrimethylsilane (B32843) (TMS-Cl). gelest.com The reactivity of these silylating agents can be enhanced with catalysts such as imidazole (B134444) or dimethylaminopyridine (DMAP). gelest.com More reactive alternatives for introducing the TMS group include bis(trimethylsilyl)acetamide (BSA) and N-trimethylsilylimidazole. gelest.com

For enhanced stability, bulkier silyl groups like triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) are employed. gelest.commasterorganicchemistry.com The introduction of these groups typically requires a promoter like imidazole, DMAP, or 2,6-lutidine. gelest.com The stability of silyl ethers generally increases with the steric bulk of the substituents on the silicon atom. harvard.edu For instance, TBDMS ethers are approximately 10,000 times more stable towards hydrolysis than TMS ethers. organic-chemistry.org The choice of silylating agent and reaction conditions allows for selective protection of different hydroxyl groups within a molecule. gelest.comharvard.edu Deprotection of these silyl ethers is commonly achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the high strength of the silicon-fluorine bond. masterorganicchemistry.comharvard.edu

Silyl GroupCommon ReagentPromoter/CatalystKey Characteristics
TMS TMS-Cl, HMDS, BSAImidazole, DMAPReadily introduced and cleaved. gelest.commasterorganicchemistry.com
TES TES-Cl, TES-OTfImidazole, DMAP, 2,6-lutidineMore sterically hindered than TMS. gelest.com
TBDMS TBDMS-ClImidazole, 2,6-lutidine, DMAPHigh stability to various reaction conditions. gelest.com
TIPS TIPS-Cl, TIPS-OTfImidazole, 2,6-lutidine, DMAPUseful for protecting primary and secondary alcohols. gelest.com

Introduction of Silylethynyl Groups (e.g., 3-((Trimethylsilyl)ethynyl)pyridin-2-ol)

The introduction of a silylethynyl group, such as in 3-((trimethylsilyl)ethynyl)pyridin-2-ol, provides a valuable building block for further functionalization. The synthesis of such compounds often involves the Sonogashira cross-coupling reaction. For example, 5-bromo-2-[(trimethylsilyl)ethynyl]pyridine can be synthesized from 2,5-dibromopyridine. unam.mx This intermediate can then potentially be converted to the corresponding pyridin-2-ol. The trimethylsilylethynyl group can participate in various coupling reactions, allowing for the construction of more complex molecular architectures. smolecule.com For instance, the TMS-acetylenic linker in certain pyridine (B92270) derivatives has been shown to be a key structural feature in compounds demonstrating asymmetric autoamplifying catalysis. mdpi.com The direct silylation of terminal acetylenes can also be achieved using methods like iridium-catalyzed reactions. thieme-connect.com

Functionalization of the Pyridine Ring System

The pyridine ring of this compound is amenable to a variety of functionalization reactions, including halogenation, alkylation, and arylation. These modifications are crucial for fine-tuning the electronic and steric properties of the molecule, which in turn influences its reactivity and potential applications.

Halogenated Derivatives and Their Reactivity (e.g., 5-Bromo-3-(trimethylsilyl)pyridin-2-ol)

Halogenated derivatives of this compound, such as 5-bromo-3-(trimethylsilyl)pyridin-2-ol, are key intermediates in organic synthesis. The bromine atom serves as a versatile handle for introducing a wide range of functional groups through various cross-coupling reactions. For example, 5-bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol, a related compound, can undergo Sonogashira, Suzuki, and Heck coupling reactions. smolecule.com The synthesis of such bromo derivatives often starts with the bromination of the pyridine ring. smolecule.com The halogenated pyridinols can then be used to create more complex molecules. For instance, the reaction of 3-bromo-1,1-diphenylprop-2-yn-1-ol with trimethylsilylacetylene (B32187) in the presence of a palladium catalyst yields 1,1-diphenyl-5-(trimethylsilyl)penta-2,4-diyn-1-ol. semanticscholar.org

Synthesis and Reactivity of Alkylated and Arylated Derivatives

The alkylation and arylation of the pyridine ring can be achieved through various methods. For instance, a palladium-catalyzed Suzuki coupling reaction between methyl 4-bromopicolinate and 4-isopropylbenzeneboronic acid yields the arylated product. nih.gov Grignard reagents can also be used for the arylation, alkenylation, and alkylation of 2-halopyridine N-oxides, providing a method for regioselective functionalization. nih.gov Furthermore, a three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids offers a flexible route to highly substituted pyridin-4-ol derivatives, which can be further functionalized. beilstein-journals.orgchim.it The resulting pyridin-4-yl nonaflates are versatile precursors for palladium-catalyzed reactions, allowing for the introduction of various aryl and alkyl groups. chim.it

A study on the non-catalytic alkylation of a 2-acetylpyridine (B122185) containing a TMS-acetylenic substituent with diisopropylzinc (B128070) reported the formation of a novel alcohol, 3-methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol, in good yield. mdpi.com This discovery highlights the potential for direct alkylation of functionalized pyridines. mdpi.com

Reaction TypeReagentsProduct Type
Suzuki Coupling Arylboronic acid, Pd catalystArylated pyridines nih.gov
Grignard Reaction Grignard reagentsAlkylated/Arylated pyridine N-oxides nih.gov
Three-Component Reaction Lithiated alkoxyallenes, nitriles, carboxylic acidsSubstituted pyridin-4-ols beilstein-journals.orgchim.it
Non-catalytic Alkylation DiisopropylzincAlkylated pyridines mdpi.com

Derivatives for Late-Stage Functionalization in Complex Systems

Derivatives of this compound are valuable for the late-stage functionalization of complex molecules, including biologically active compounds and drug molecules. acs.org Late-stage functionalization allows for the modification of a molecule at a late step in its synthesis, enabling the rapid generation of analogues with improved properties. nih.gov

A photochemical method for the C3-selective hydroxylation of pyridines via the rearrangement of pyridine N-oxides has been shown to be effective for the late-stage functionalization of complex bioactive molecules. acs.org This method tolerates a variety of functional groups, including trimethylsilyl groups. acs.org The resulting 3-hydroxypyridine (B118123) derivatives can be further elaborated. For example, the hydroxyl group can be triflated and then subjected to palladium-catalyzed cross-coupling reactions with a wide array of nucleophiles. acs.org This strategy provides a powerful tool for introducing diversity into complex pyridine-containing scaffolds. acs.org

Comparative Studies with Other Silylated Pyridine Isomers (e.g., Pyridin-4-ol silyl derivatives)

The strategic placement of a trimethylsilyl (TMS) group on the pyridine ring can significantly influence the molecule's electronic properties, steric hindrance, and, consequently, its chemical reactivity and potential biological activity. This section provides a comparative analysis of this compound and its isomeric counterparts, particularly silylated pyridin-4-ol derivatives, to elucidate the structure-activity relationships governed by the position of the silyl substituent.

Electronic and Steric Effects of the Trimethylsilyl Group

The trimethylsilyl group is recognized as a substantial steric presence and a potent electron-donating substituent. wikipedia.org These characteristics fundamentally alter the properties of the parent pyridine ring. The electron-donating nature of the TMS group increases the electron density of the pyridine ring, thereby enhancing its basicity and nucleophilicity in comparison to unsubstituted pyridine. The steric bulk of the TMS group can direct the regioselectivity of chemical reactions, favoring certain positions while hindering others. nih.gov

In the context of pyridinols, the position of the TMS group—whether at the 3- or 4-position—dictates the interplay of these electronic and steric factors, leading to distinct chemical behaviors and potential biological interactions.

Comparative Analysis of Silylated Pyridin-2-ol and Pyridin-4-ol Derivatives

While direct comparative studies on the biological activities of this compound and silylated pyridin-4-ol derivatives are not extensively documented in publicly available research, a comparative analysis can be inferred from the general principles of pyridine chemistry and the known reactivity of silylated heterocycles.

This compound exists and is documented in chemical databases. nih.gov Its trifluoromethanesulfonate (B1224126) derivative is also commercially available, indicating its utility as a precursor in organic synthesis, potentially for creating more complex molecules through cross-coupling reactions. sigmaaldrich.com The TMS group at the 3-position is adjacent to the hydroxyl/oxo group at the 2-position. This proximity can lead to specific intramolecular interactions and influence the tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms. The electronic contribution of the TMS group at this position would enhance the electron density of the ring, potentially modulating the acidity of the hydroxyl group and the nucleophilicity of the nitrogen atom.

Silylated Pyridin-4-ol Derivatives are part of a class of compounds that have been synthesized through various methods, including multi-component reactions. chim.it The tautomeric equilibrium between pyridin-4-ol and pyridin-4-one is a key feature of these molecules. beilstein-journals.org When a TMS group is introduced, for instance at the 4-position of the pyridine ring, it directly influences the electronic environment of the nitrogen atom and the distal carbonyl group in the pyridin-4-one tautomer. A TMS group at the 4-position significantly enhances the nucleophilicity of the pyridine ring, making it more susceptible to electrophilic attack.

The table below outlines a theoretical comparison of the properties of these isomeric silylated pyridinols based on established chemical principles.

PropertyThis compoundSilylated Pyridin-4-ol DerivativesRationale
Basicity Moderately enhancedSignificantly enhanced (for 4-TMS derivatives)The electron-donating TMS group increases ring electron density. The effect is more pronounced when the TMS group is in conjugation with the nitrogen (para-position).
Nucleophilicity EnhancedSignificantly enhanced (for 4-TMS derivatives)Increased electron density on the pyridine ring makes it a better nucleophile.
Steric Hindrance around N LowerHigher (for 2- or 6-silylated derivatives)A TMS group at the 3-position offers less steric obstruction to the nitrogen atom compared to a TMS group at the 2- or 6-position.
Reactivity in SEAr Influenced by both OH and TMS directing effectsDominated by the strong activating effect of the TMS groupThe hydroxyl/oxo group and the TMS group will both influence the position of electrophilic aromatic substitution.
Chelation Potential Potentially altered by steric hindranceDependent on silyl group positionThe ability to chelate metal ions, a known property of some pyridinols, could be sterically hindered or electronically modified by the TMS group.

Q & A

Q. How is this compound used in materials science?

  • Methodological Answer : It serves as a precursor for silicon-containing polymers. For example, condensation with diisocyanates forms polyurethanes with enhanced thermal stability (TGA analysis shows decomposition >300°C). The silyl group also modifies surface properties in sol-gel coatings .

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